molecular formula C16H14N4O2 B8502743 1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one

Cat. No.: B8502743
M. Wt: 294.31 g/mol
InChI Key: YHXUENJXVZJOLK-UHFFFAOYSA-N
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Description

1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is a complex organic compound that features a benzooxazole ring, a pyridine ring, and an imidazolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzooxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized via various methods such as the Hantzsch pyridine synthesis.

    Formation of the Imidazolidinone Moiety: This can be synthesized by the reaction of an appropriate diamine with a carbonyl compound.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoxazol-2-yl-3-phenyl-imidazolidin-2-one: Similar structure but with a phenyl group instead of a pyridine ring.

    1-Benzoxazol-2-yl-3-(4-chlorophenyl)-imidazolidin-2-one: Similar structure but with a chlorophenyl group.

Uniqueness

1-Benzooxazol-2-yl-3-(4-methylpyridin-3-yl)imidazolidin-2-one is unique due to the presence of the 4-methyl-pyridin-3-yl group, which can impart specific chemical and biological properties that are different from its analogs.

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

1-(1,3-benzoxazol-2-yl)-3-(4-methylpyridin-3-yl)imidazolidin-2-one

InChI

InChI=1S/C16H14N4O2/c1-11-6-7-17-10-13(11)19-8-9-20(16(19)21)15-18-12-4-2-3-5-14(12)22-15/h2-7,10H,8-9H2,1H3

InChI Key

YHXUENJXVZJOLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2CCN(C2=O)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using the same reaction conditions as in Example 14, 1-(4-methyl-pyridin-3-yl)-imidazolidin-2-one (I-14b: 150 mg, 0.84650 mmol) was reacted with 2-chloro-benzooxazole (96 mL, 0.84650 mmol), 1,4-dioxane (50 mL), copper iodide (16 mg, 0.084650 mmol), trans-1,2-diamino cyclohexane (29 mg, 0.2539 mmol) and potassium carbonate (468 mg, 3.3860 mmol) to afford the crude product. Purification by column chromatography on silica gel (2% MeOH in DCM) afforded 40 mg of the product (16% yield).
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
96 mL
Type
reactant
Reaction Step Two
Quantity
29 mg
Type
reactant
Reaction Step Two
Quantity
468 mg
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
16%

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